![molecular formula C21H25ClN2O5S B3001760 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide CAS No. 921992-68-9](/img/structure/B3001760.png)
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that appears to be a derivative of benzenesulfonamide with multiple substituents on the benzene ring and a tetrahydrobenzo[b][1,4]oxazepin moiety. The presence of chloro, methoxy, and sulfonamide functional groups suggests a molecule with potential for varied chemical reactivity and biological activity.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into related chemical synthesis processes. For instance, the first paper discusses the use of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent, which could potentially be used in the synthesis of chlorinated aromatic compounds similar to the one being analyzed . The second paper does not directly relate to the synthesis of the compound but discusses the regiospecific synthesis of a different complex molecule, which highlights the importance of structural determination in confirming the identity of synthesized regioisomers .
Molecular Structure Analysis
The molecular structure of the compound would likely be complex, given its long chemical name indicating multiple ring systems and substituents. The second paper provides an example of how single-crystal X-ray analysis can be crucial for determining the structure of complex molecules . Although it does not discuss the specific compound, the methodology described could be applicable for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The compound's chemical reactivity can be inferred from the functional groups present. The chloro and methoxy groups attached to the benzene ring could undergo various substitution reactions, while the sulfonamide group could be involved in condensation reactions. The first paper provides an example of how chlorinated products can be obtained from various substrates using a chlorinating reagent , which could be relevant for understanding the types of chemical reactions that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both hydrophobic (propyl, dimethyl) and hydrophilic (sulfonamide, methoxy) groups would affect its solubility and interaction with other molecules. The papers provided do not discuss the physical properties of the specific compound, but the methodologies used in the papers for analyzing other compounds could be applied to determine these properties .
Relevant Case Studies
No case studies are provided in the papers regarding the specific compound. However, the methodologies and analyses presented in the papers could serve as a guide for conducting case studies on the compound, such as its synthesis, structural determination, and reactivity .
作用機序
将来の方向性
特性
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O5S/c1-5-10-24-17-8-6-14(11-19(17)29-13-21(2,3)20(24)25)23-30(26,27)15-7-9-18(28-4)16(22)12-15/h6-9,11-12,23H,5,10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOCTZMKKVEKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3001678.png)

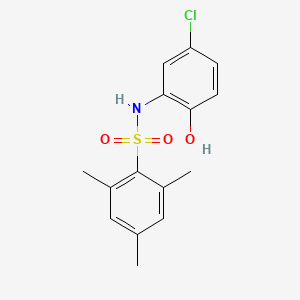
![2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3001683.png)


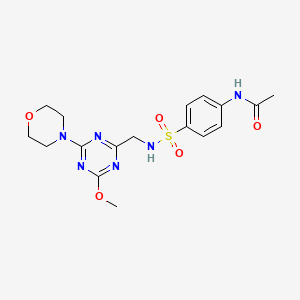
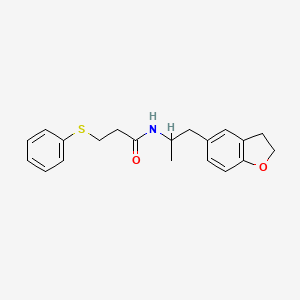
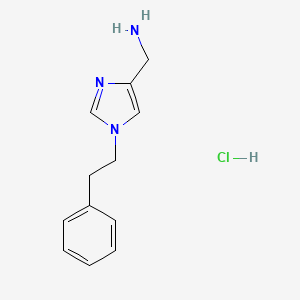
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B3001692.png)

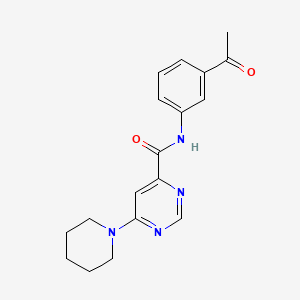
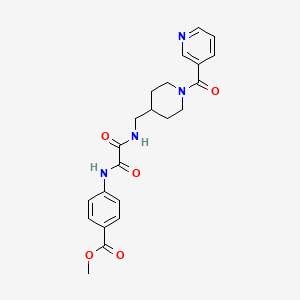
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)